molecular formula C8H7BrO2 B2838767 7-Bromo-2,3-dihydro-1-benzofuran-5-ol CAS No. 1785460-91-4

7-Bromo-2,3-dihydro-1-benzofuran-5-ol

Cat. No.: B2838767
CAS No.: 1785460-91-4
M. Wt: 215.046
InChI Key: NRAVGOYGGNRSCU-UHFFFAOYSA-N
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Scientific Research Applications

7-Bromo-2,3-dihydro-1-benzofuran-5-ol has several scientific research applications:

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

Future Directions

Benzofuran compounds, including “7-Bromo-2,3-dihydro-1-benzofuran-5-ol”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . They are considered potential natural drug lead compounds . Future research may focus on developing promising compounds with target therapy potentials and little side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2,3-dihydro-1-benzofuran-5-ol typically involves the bromination of 2,3-dihydro-1-benzofuran-5-ol. This can be achieved through the use of bromine or other brominating agents under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes using continuous flow reactors. These methods ensure consistent product quality and higher yields. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2,3-dihydro-1-benzofuran-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-5,6-quinone, while reduction can produce 2,3-dihydro-1-benzofuran-5-ol .

Mechanism of Action

The mechanism of action of 7-Bromo-2,3-dihydro-1-benzofuran-5-ol involves its interaction with specific molecular targets. The bromine atom enhances the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and the type of cells or organisms involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-2,3-dihydro-1-benzofuran-5-ol is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

7-bromo-2,3-dihydro-1-benzofuran-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c9-7-4-6(10)3-5-1-2-11-8(5)7/h3-4,10H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRAVGOYGGNRSCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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